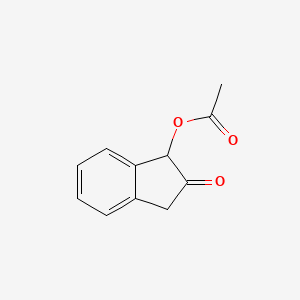![molecular formula C12H16O3S B14641171 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane CAS No. 53936-80-4](/img/structure/B14641171.png)
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a phenoxy group and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane: Similar structure but lacks the ethoxy group.
2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane: Contains an isopropoxy group instead of a methylsulfanyl group.
Uniqueness
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is unique due to its combination of a phenoxy group, a methylsulfanyl group, and an oxirane ring. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
53936-80-4 |
|---|---|
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
2-[[4-(2-methylsulfanylethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H16O3S/c1-16-7-6-13-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 |
Clé InChI |
BPUHADYDLABISX-UHFFFAOYSA-N |
SMILES canonique |
CSCCOC1=CC=C(C=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
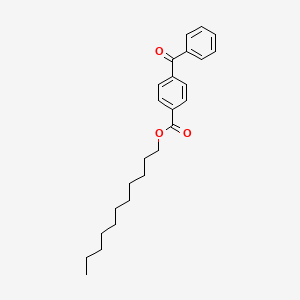

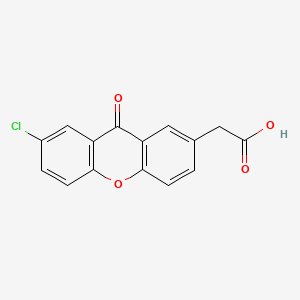
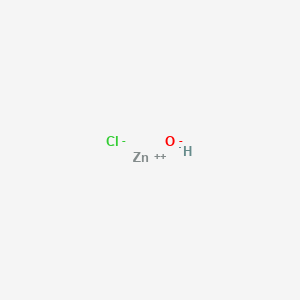
-](/img/structure/B14641145.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
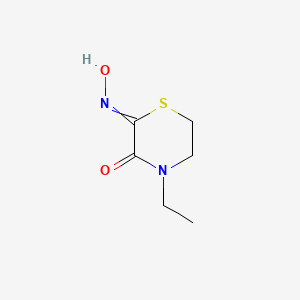
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
